molecular formula C16H17N5O3S2 B2705895 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone CAS No. 1903693-33-3

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone

Cat. No.: B2705895
CAS No.: 1903693-33-3
M. Wt: 391.46
InChI Key: JFSADSQDTHRTKX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a diazepane ring, and a benzothiazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and drugs .


Synthesis Analysis

The synthesis of similar compounds involves various synthetic routes. For instance, Yurttas et al. developed a compound by using a specific scheme and evaluated its antitumor potential . Another study described the preparation of a related compound in two steps, involving the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get an intermediate, which was then reacted with thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy . For example, a related compound was characterized using these techniques, providing detailed information about its structure .


Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical reactions due to their amphoteric nature . They can participate in various chemical reactions, showing both acidic and basic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For example, IR spectroscopy can provide information about the functional groups present in the compound . NMR spectroscopy can provide detailed information about the structure of the compound .

Scientific Research Applications

Chemical Synthesis Applications

This compound is involved in the chemical synthesis process, where its imidazole and sulfonyl components play crucial roles. The design and synthesis of new diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, highlight the versatility of similar compounds in acting as "diazo donors" for converting primary amines into azides and activated methylene substrates into diazo compounds. These reagents are noted for their stability, cost-effectiveness, and efficiency in large-scale preparations from inexpensive materials, showcasing their potential for widespread application in synthetic chemistry (Goddard-Borger & Stick, 2007).

Role in Organic Synthesis

In organic synthesis, the compound's structural components are used to facilitate various reactions. For instance, the synthesis of 4-diazoisochroman-3-imines through copper(I)-catalyzed cascade reactions demonstrates the compound's relevance in producing cyclic α-diazo imidates. These imidates can react with primary amines to furnish substituted triazoles under catalyst-free conditions, indicating the compound's potential in creating diverse organic molecules (Ren, Lu, & Wang, 2017).

Antimicrobial Activity Studies

Research on new cadmium chloride complexes with imidazolidine-2-thione and its derivatives, including structural analogs to the compound , has shown significant antibacterial activities. These studies provide a foundation for exploring similar compounds' potential in developing new antimicrobial agents. The ability to form stable complexes with metals and exhibit substantial antibacterial properties highlights the compound's applicability in medicinal chemistry and drug development (Wazeer, Isab, & Fettouhi, 2007).

Mechanism of Action

The mechanism of action of such compounds can vary depending on their structure and the target they interact with. For instance, some imidazole-containing compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The development of new drugs containing an imidazole moiety is an active area of research due to the broad range of biological activities these compounds can exhibit . Future research could focus on synthesizing new derivatives and evaluating their biological activities to discover new potential drugs .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c22-16(12-2-3-13-14(8-12)25-11-19-13)20-4-1-5-21(7-6-20)26(23,24)15-9-17-10-18-15/h2-3,8-11H,1,4-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSADSQDTHRTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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